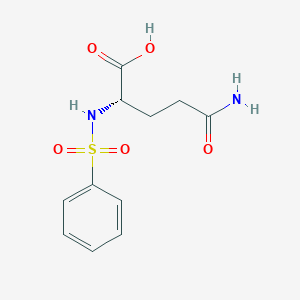![molecular formula C13H12N4O B14275102 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one CAS No. 137932-41-3](/img/structure/B14275102.png)
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one is a heterocyclic compound that belongs to the class of pyrimidoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one typically involves the condensation of aromatic amines, barbituric acid, and aryl aldehydes. One efficient method reported involves the use of UV365 light in an aqueous-glycerol medium, which promotes a catalyst-free synthesis at room temperature . This method is environmentally friendly and offers high yields without the need for chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds under aqueous conditions.
Substitution: It can participate in electrophilic aromatic substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are typically used.
Major Products Formed
Oxidation: The major products are carbonyl compounds.
Substitution: The products depend on the electrophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways . Its ability to undergo oxidation and substitution reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A heterocyclic aromatic compound with similar structural features.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Another compound in the same class with different functional groups.
Uniqueness
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one is unique due to its specific amino and ethyl substitutions, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
137932-41-3 |
|---|---|
Formule moléculaire |
C13H12N4O |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-amino-10-ethylpyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C13H12N4O/c1-2-17-10-6-4-3-5-8(10)7-9-11(17)15-13(14)16-12(9)18/h3-7H,2H2,1H3,(H2,14,16,18) |
Clé InChI |
DUAXLNRDLZEITA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C=C3C1=NC(=NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)


![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
